4-(4-Fluorophenyl)piperidin-2-one
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Overview
Description
4-(4-Fluorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The fluorophenyl group attached to the piperidinone ring enhances its chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one under specific conditions. One common method includes the use of ammonium acetate as a catalyst in a condensation reaction . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as beta-secretase 1, which is involved in the pathogenesis of Alzheimer’s disease . The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)piperidin-2-one: Contains a bromine atom in place of fluorine.
4-(4-Methylphenyl)piperidin-2-one: Features a methyl group instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)piperidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its analogs .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) |
InChI Key |
ZFPJUFFJJVBOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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